molecular formula C13H16N2O3 B11643096 (3,4-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol CAS No. 30517-61-4

(3,4-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B11643096
CAS No.: 30517-61-4
M. Wt: 248.28 g/mol
InChI Key: HNKACICFMWLDNO-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that features a phenyl ring substituted with two methoxy groups and an imidazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.

    (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

Uniqueness

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and imidazole groups allows for versatile reactivity and potential interactions with various biological targets .

Properties

CAS No.

30517-61-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanol

InChI

InChI=1S/C13H16N2O3/c1-15-7-6-14-13(15)12(16)9-4-5-10(17-2)11(8-9)18-3/h4-8,12,16H,1-3H3

InChI Key

HNKACICFMWLDNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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